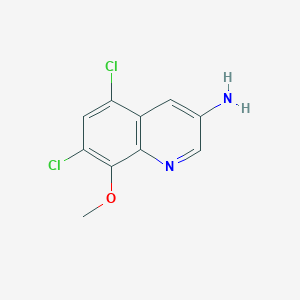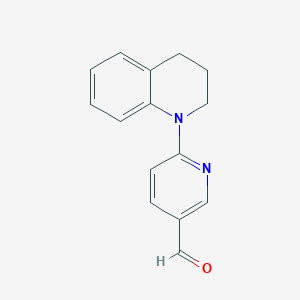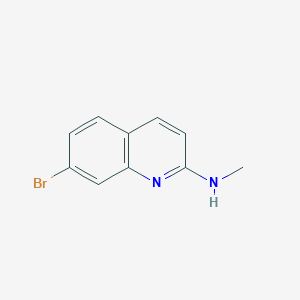
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one is a flavonoid compound known for its diverse biological activities. It is a derivative of benzopyran, a class of compounds widely studied for their potential therapeutic benefits. This compound is characterized by the presence of hydroxyl and methoxy groups, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethoxybenzaldehyde and resorcinol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the benzopyran ring structure.
Hydroxylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Applications De Recherche Scientifique
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of 5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one: Known for its anti-inflammatory and antioxidant properties.
5,7-Dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Exhibits anticancer and antimicrobial activities.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Used in the development of pharmaceuticals and cosmetics.
Uniqueness
5,7-Dihydroxy-2,6-dimethoxy-4H-1-benzopyran-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Propriétés
Numéro CAS |
56316-73-5 |
|---|---|
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
5,7-dihydroxy-2,6-dimethoxychromen-4-one |
InChI |
InChI=1S/C11H10O6/c1-15-8-4-5(12)9-7(17-8)3-6(13)11(16-2)10(9)14/h3-4,13-14H,1-2H3 |
Clé InChI |
DBQPIEVUOJUESS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=C(O1)C=C(C(=C2O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)







![[2,4'-Bipyridine]-2',6'-dicarboxylic acid](/img/structure/B11870419.png)


